
Copper--palladium (2/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper–palladium (2/3) is a bimetallic compound consisting of copper and palladium in a 2:3 ratio. This compound is of significant interest due to its unique catalytic properties, which make it valuable in various chemical reactions and industrial applications. The combination of copper and palladium enhances the stability and reactivity of the compound, making it a versatile catalyst in organic synthesis and other fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper–palladium (2/3) can be synthesized through various methods, including:
Wet Chemical Technique: This involves the reduction of copper and palladium salts in an aqueous solution, followed by the formation of the bimetallic compound.
Reverse Micelle Method: This technique uses microemulsions to control the size and distribution of the nanoparticles.
Biosynthesis: Utilizing biological agents such as plant extracts to reduce metal salts and form the compound.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction and improve yield.
Sol-Gel Method: A process that involves the transition of a solution into a solid gel phase to form the compound.
Industrial Production Methods: In industrial settings, the production of copper–palladium (2/3) often involves large-scale chemical reduction processes, where copper and palladium salts are reduced in the presence of stabilizing agents to form the desired bimetallic nanoparticles .
Analyse Chemischer Reaktionen
Types of Reactions: Copper–palladium (2/3) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form oxides of copper and palladium.
Reduction: It can be reduced back to its metallic form using reducing agents.
Substitution: The compound can participate in substitution reactions, where ligands or other groups replace existing atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Ligands such as phosphines, amines, and halides are often involved in substitution reactions.
Major Products: The major products formed from these reactions include various copper and palladium oxides, reduced metallic forms, and substituted complexes .
Wissenschaftliche Forschungsanwendungen
Copper–palladium (2/3) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which copper–palladium (2/3) exerts its effects involves several steps:
Oxidative Addition: The palladium center undergoes oxidative addition with substrates, forming a palladium complex.
Transmetalation: Copper facilitates the transfer of organic groups to the palladium center.
Reductive Elimination: The final step involves the elimination of the product and regeneration of the palladium catalyst.
These steps are crucial in catalytic cycles, enabling efficient and selective transformations in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Copper Nanoparticles: Used in catalysis but lack the enhanced stability and reactivity provided by palladium.
Palladium Nanoparticles: Highly effective in catalysis but more expensive and less abundant than copper.
Gold-Palladium Bimetallics: Similar catalytic properties but gold is more expensive and less reactive than copper.
Uniqueness: Copper–palladium (2/3) stands out due to its balanced combination of cost-effectiveness, stability, and catalytic efficiency. The synergistic effects of copper and palladium make it a superior choice for various applications compared to its individual components or other bimetallic combinations .
Eigenschaften
CAS-Nummer |
186027-91-8 |
|---|---|
Molekularformel |
Cu2Pd3 |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
copper;palladium |
InChI |
InChI=1S/2Cu.3Pd |
InChI-Schlüssel |
TUBKDACTKKUTKG-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Pd].[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


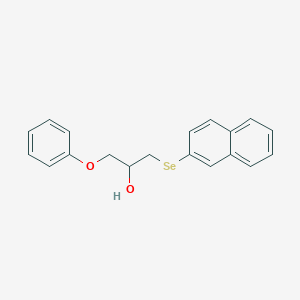

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
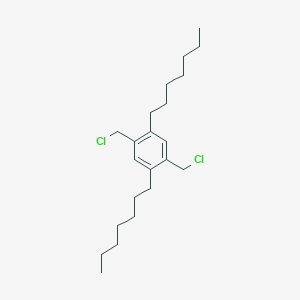

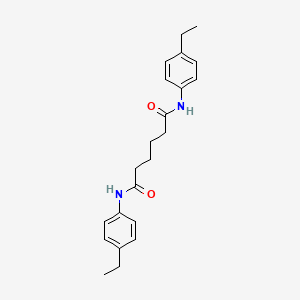
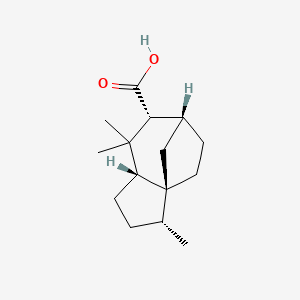

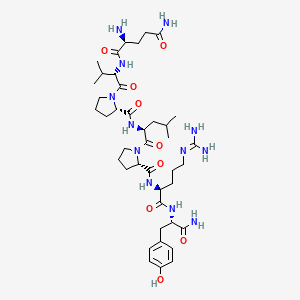
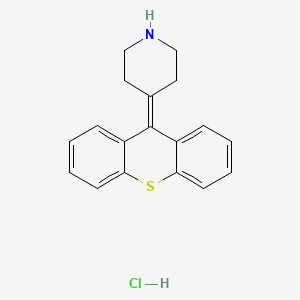
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)

